2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is often emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized as a corrosion inhibitor for metals, especially in harsh environments like acidic solutions
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C20H12N2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H12N2O4/c21-9-14-15(10-4-3-5-11(23)8-10)16-17(24)12-6-1-2-7-13(12)18(25)19(16)26-20(14)22/h1-8,15,23H,22H2 |
InChI Key |
YYOOLLBVAQZBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CC=C4)O)C#N)N |
Origin of Product |
United States |
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